TAAR1 Agonist Activity: Nanomolar Potency in Human TAAR1 Assay
4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide functions as a TAAR1 agonist with an EC50 of 23 nM at the human receptor [1]. In contrast, the diethylaminoethyl-substituted analog procainamide is a Class Ia antiarrhythmic that acts primarily via sodium channel blockade and DNA methyltransferase 1 inhibition, with no documented TAAR1 agonism [2]. N-Acetylprocainamide is a Class III antiarrhythmic K+ channel blocker, also lacking TAAR1 activity . The target compound also exhibits agonist activity at rat TAAR1 with an EC50 of 87 nM and binding affinity (Ki) of 1.2 nM at mouse TAAR1 in radioligand binding assays [1].
| Evidence Dimension | TAAR1 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 23 nM (human TAAR1) |
| Comparator Or Baseline | Procainamide: no TAAR1 activity documented; N-Acetylprocainamide: no TAAR1 activity documented |
| Quantified Difference | Target compound shows defined nanomolar agonism; comparators lack any measurable TAAR1 activity |
| Conditions | Human TAAR1 expressed in recombinant HEK293 cells; cAMP accumulation measured by luminometer after 30 min incubation [1] |
Why This Matters
For researchers studying trace amine signaling in neuropsychiatric disorders, procainamide or NAPA cannot substitute; the pyrrolidinoethyl compound is a structurally validated TAAR1 probe with species-specific potency data.
- [1] Roche Innovation Center Basel, curated by ChEMBL. BindingDB Entry BDBM109348 (US8604061, 4). EC50 values: human TAAR1 = 23 nM; rat TAAR1 = 87 nM; mouse TAAR1 Ki = 1.2 nM. View Source
- [2] InvivoChem. Procainamide Product Datasheet. CAS 51-06-9. Description: DNA methyltransferase 1 (DNMT1) inhibitor; Class Ia antiarrhythmic agent. View Source
